molecular formula C16H15NO B5234363 1-(2-methylphenyl)-1,4-dihydro-3(2H)-isoquinolinone

1-(2-methylphenyl)-1,4-dihydro-3(2H)-isoquinolinone

Cat. No. B5234363
M. Wt: 237.30 g/mol
InChI Key: RHXWVLGYRAMFHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-methylphenyl)-1,4-dihydro-3(2H)-isoquinolinone is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It belongs to the class of isoquinolinone derivatives and has been studied extensively for its pharmacological properties.

Mechanism of Action

The exact mechanism of action of 1-(2-methylphenyl)-1,4-dihydro-3(2H)-isoquinolinone is not fully understood. However, it has been suggested that it may act by inhibiting the release of pro-inflammatory cytokines and prostaglandins, thus reducing inflammation and pain. It may also act by modulating the activity of neurotransmitters such as serotonin and dopamine, leading to its potential use as an antidepressant and anticonvulsant agent.
Biochemical and Physiological Effects:
Studies have shown that 1-(2-methylphenyl)-1,4-dihydro-3(2H)-isoquinolinone can reduce inflammation and pain in animal models of inflammation. It has also been found to have antipyretic activity, which may be useful in the treatment of fever. In addition, it has been studied for its potential use as an antidepressant and anticonvulsant agent.

Advantages and Limitations for Lab Experiments

One advantage of using 1-(2-methylphenyl)-1,4-dihydro-3(2H)-isoquinolinone in lab experiments is its relatively simple synthesis method, which allows for easy production of the compound. However, one limitation is the lack of information on its toxicity and potential side effects, which may limit its use in certain experiments.

Future Directions

There are several future directions for the study of 1-(2-methylphenyl)-1,4-dihydro-3(2H)-isoquinolinone. One direction is to further investigate its potential therapeutic applications, particularly in the treatment of inflammation, pain, and neurological disorders. Another direction is to study its toxicity and potential side effects in order to determine its safety for use in humans. Additionally, further research could be conducted to elucidate its mechanism of action and to develop more efficient synthesis methods for the compound.

Synthesis Methods

The synthesis of 1-(2-methylphenyl)-1,4-dihydro-3(2H)-isoquinolinone involves the reaction of 2-methylbenzaldehyde with cyclohexanone in the presence of ammonium acetate and acetic acid. The resulting product is then treated with hydrochloric acid to obtain the final product. The yield of the reaction is around 70%, and the purity of the compound can be increased by recrystallization.

Scientific Research Applications

1-(2-methylphenyl)-1,4-dihydro-3(2H)-isoquinolinone has been studied for its potential therapeutic applications in various diseases. It has been found to exhibit anti-inflammatory, analgesic, and antipyretic activities. It has also been studied for its potential use as an antidepressant and anticonvulsant agent.

properties

IUPAC Name

1-(2-methylphenyl)-2,4-dihydro-1H-isoquinolin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO/c1-11-6-2-4-8-13(11)16-14-9-5-3-7-12(14)10-15(18)17-16/h2-9,16H,10H2,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHXWVLGYRAMFHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2C3=CC=CC=C3CC(=O)N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-methylphenyl)-1,4-dihydro-3(2H)-isoquinolinone

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